N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-Nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a p-tolylureido group at position 5 and a thioacetamide moiety linked to a 4-nitrophenyl group at position 2. Its molecular formula is C₁₉H₁₇N₇O₄S₂, with a molecular weight of 471.51 g/mol . The compound’s structural complexity arises from the integration of multiple pharmacophoric groups:
- 1,3,4-Thiadiazole: Known for metabolic stability and hydrogen-bonding capacity.
- p-Tolylureido: Enhances hydrophobic interactions and π-π stacking.
- 4-Nitrophenyl thioacetamide: Introduces electron-withdrawing properties and redox activity.
Synthetic routes typically involve ring closure reactions of thiosemicarbazides with carbon disulfide, followed by alkylation/arylation steps .
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S2/c1-11-2-4-13(5-3-11)20-16(26)21-17-22-23-18(30-17)29-10-15(25)19-12-6-8-14(9-7-12)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSVAKLDKHTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 898461-60-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. The compound features several functional groups that may contribute to its biological activity, including a nitro group and a thiadiazole moiety, which are known to influence pharmacological properties significantly .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In studies comparing various thiadiazole compounds, those containing nitro groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with para-substituted nitro groups showed improved growth inhibition compared to their unsubstituted counterparts .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro-Thiadiazole A | E. coli | 50 µg/mL |
| Nitro-Thiadiazole B | S. aureus | 25 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
The specific MIC for this compound against various bacterial strains remains to be established in detailed studies.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely documented. Studies have shown that compounds with electron-withdrawing groups like nitro on the aromatic ring exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiadiazoles have been tested on A549 (lung cancer), T47D (breast cancer), and other cell lines using assays such as MTT to assess cell viability .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative C | A549 | 10 µM |
| Thiadiazole Derivative D | T47D | 15 µM |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined through empirical testing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their physicochemical properties, and biological activities:
Key Comparative Insights:
Substituent Effects on Bioactivity: The p-tolylureido group in the target compound and analogs (e.g., ) enhances hydrophobic interactions with enzyme active sites, as seen in Akt inhibition studies .
Physicochemical Properties :
- Melting points correlate with crystallinity: Bulky groups (e.g., benzothiazole in ) increase melting points (265–267°C), while flexible chains (e.g., piperazine in ) reduce them (180–182°C).
- The 2,5-dimethoxyphenyl analog likely improves aqueous solubility due to methoxy groups, though biological data are lacking.
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for analogs, such as carbon disulfide-mediated thiadiazole ring closure followed by nucleophilic substitution with chloroacetamides .
Biological Performance :
- Akt Inhibition : Compound achieved 92.36% Akt inhibition, attributed to π-π interactions between the 4-nitrophenyl group and the kinase’s hydrophobic pocket. The target compound’s p-tolylureido may offer similar efficacy.
- Antiproliferative Activity : Benzothiazole-containing analogs (e.g., ) show potent activity, suggesting that the target compound’s 4-nitrophenyl group could be optimized for tumor-specific targeting.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Employ column chromatography if recrystallization yields insufficient purity.
Advanced: How do structural variations in the p-tolyl ureido group influence kinase inhibitory activity (e.g., VEGFR-2, BRAF)?
Answer :
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Electron-donating groups (e.g., methyl in p-tolyl) enhance hydrophobic interactions with kinase ATP-binding pockets.
- Substituent position : Para-substitution (p-tolyl) improves steric compatibility compared to ortho/meta positions.
- Comparative data (IC₅₀ values from kinase assays):
| Substituent on Ureido Group | VEGFR-2 IC₅₀ (µM) | BRAF IC₅₀ (µM) |
|---|---|---|
| p-Tolyl (4h) | 0.18 | 0.23 |
| Phenyl (4g) | 0.32 | 0.41 |
| 4-Methoxyphenyl (4i) | 0.25 | 0.29 |
The p-tolyl group in 4h shows superior activity due to enhanced π-π stacking and hydrophobic interactions .
Advanced: What in vitro assays validate the apoptotic effects of this compound, and how do results correlate with Akt inhibition?
Answer :
Key assays include:
MTT Cytotoxicity Assay : Measures IC₅₀ values in cancer cell lines (e.g., A549 lung adenocarcinoma, C6 glioma).
Flow Cytometry : Assesses apoptosis (Annexin V/PI staining), caspase-3 activation, and mitochondrial membrane potential collapse.
Akt Activity ELISA : Quantifies phosphorylated Akt levels in treated vs. untreated cells.
Q. Data from Analogous Compounds :
- Compound 3 (structurally similar) induced 92.36% Akt inhibition in C6 cells, correlating with 65% apoptosis and G2/M cell cycle arrest .
- Caspase-3 activation (3.5-fold increase) confirms intrinsic apoptotic pathways.
Methodological Note : Use BD FACSAria flow cytometer for high-throughput analysis and validate with Western blotting for Akt/p-Akt .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what critical spectral features should be observed?
Q. Answer :
-
IR Spectroscopy :
-
¹H/¹³C NMR :
-
GC-MS : Molecular ion peak at m/z ~495 (calculated for C₁₈H₁₆N₆O₃S₂) with fragmentation matching the thiadiazole-thioacetamide backbone .
Advanced: How can molecular docking predict binding modes to Akt, and which interactions drive inhibitory activity?
Answer :
Using Schrödinger’s Maestro (PDB: 3OW4):
Docking Protocol :
- Prepare protein (remove water, add hydrogens).
- Generate ligand conformers with Glide’s LigPrep.
- Score poses using XP mode.
Key Interactions :
- π-π stacking between p-tolyl and Phe161.
- Hydrogen bonds : Ureido NH with Asp274.
- Salt bridge : Nitrophenyl nitro group with Lys178.
Q. Validation :
- Compound 8 (analog) showed a docking score of −9.2 kcal/mol, correlating with 86.52% Akt inhibition .
Basic: What solvent systems are optimal for recrystallization, and how does choice impact crystal morphology?
Q. Answer :
- Ethanol : Yields needle-like crystals (melting point 265–267°C).
- Methanol : Produces block crystals with higher purity (99% by HPLC).
- Ethyl acetate/hexane (1:1) : Useful for removing non-polar impurities.
Note : Slow evaporation at 4°C improves crystal size for X-ray diffraction studies .
Advanced: What in vivo models are appropriate for evaluating this compound’s antitumor efficacy?
Q. Answer :
- Xenograft Models : Implant A549 or C6 cells in nude mice; administer compound intraperitoneally (10–20 mg/kg/day).
- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS; expected t₁/₂ > 6 hours based on acetamide stability.
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
